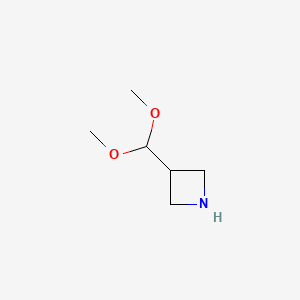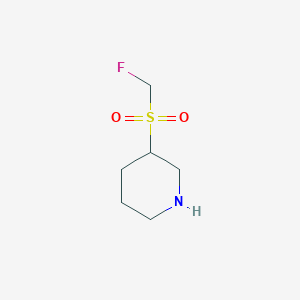![molecular formula C8H11O5P B13529191 Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acylation of Methylphosphonates: One common method involves the acylation of dialkyl methylphosphonates.
Michaelis–Arbuzov Reaction: Another approach is the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites.
Industrial Production Methods
Industrial production methods for dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate are generally based on the aforementioned synthetic routes, with optimizations for large-scale production. The choice of reagents and conditions is crucial to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The furan ring and phosphonate group play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with a different alkyl group.
Dialkyl (2-oxopropyl)phosphonates: These compounds share the phosphonate group but differ in the alkyl substituents.
Uniqueness
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11O5P |
|---|---|
Molekulargewicht |
218.14 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C8H11O5P/c1-11-14(10,12-2)6-7(9)8-4-3-5-13-8/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
USAIAEHYUWJEQF-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)C1=CC=CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)

![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)

